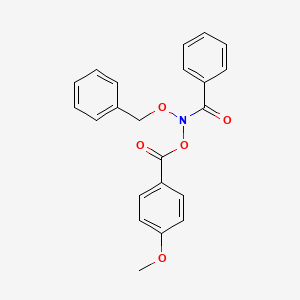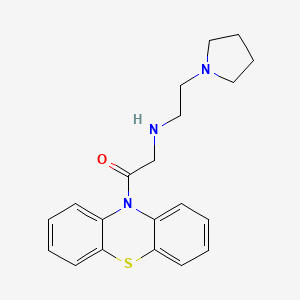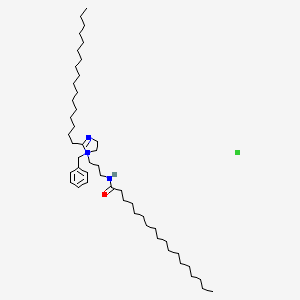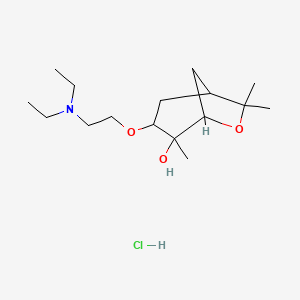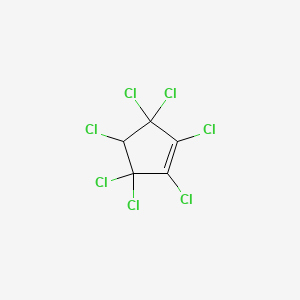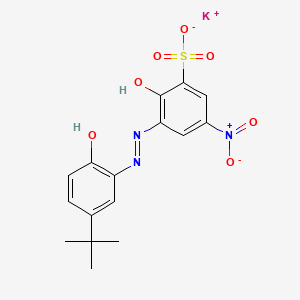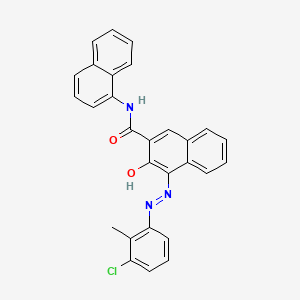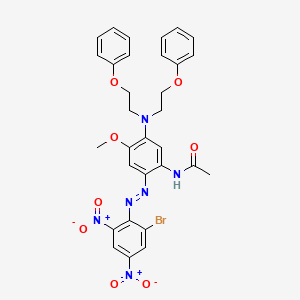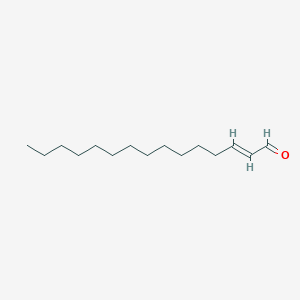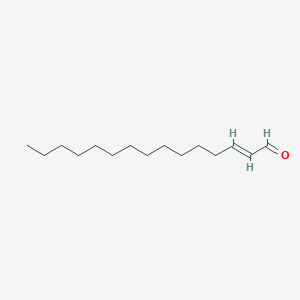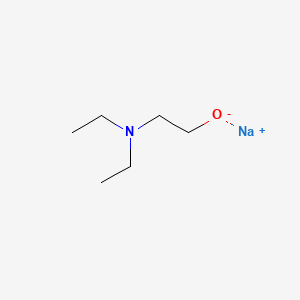
Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-nitrophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-nitrophenyl ester is a complex organic compound that belongs to the class of esters It is characterized by the presence of a benzoic acid moiety linked to a 4-nitrophenyl ester group through an aminocarbonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((aminocarbonyl)oxy)-, 4-nitrophenyl ester typically involves the esterification of benzoic acid derivatives with 4-nitrophenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The general reaction scheme is as follows:
Reactants: Benzoic acid derivative, 4-nitrophenyl chloroformate, triethylamine.
Solvent: Anhydrous dichloromethane.
Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-nitrophenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzoic acid and 4-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the 4-nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Various nucleophiles (e.g., amines, alcohols) in the presence of a base.
Major Products
Hydrolysis: Benzoic acid, 4-nitrophenol.
Reduction: Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-aminophenyl ester.
Substitution: Benzoic acid derivatives with different substituents replacing the 4-nitrophenyl group.
Scientific Research Applications
Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-nitrophenyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2-((aminocarbonyl)oxy)-, 4-nitrophenyl ester involves its interaction with specific molecular targets. For instance, in biochemical assays, it may act as a substrate for enzymes, leading to the formation of detectable products. The nitrophenyl ester group can undergo hydrolysis, releasing 4-nitrophenol, which can be quantified spectrophotometrically.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-nitrophenyl ester: Lacks the aminocarbonyl linkage, making it less versatile in certain reactions.
Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-aminophenyl ester: Similar structure but with an amino group instead of a nitro group, affecting its reactivity and applications.
Uniqueness
Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-nitrophenyl ester is unique due to the presence of both the aminocarbonyl and nitrophenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and analytical applications.
Properties
CAS No. |
88599-74-0 |
|---|---|
Molecular Formula |
C14H10N2O6 |
Molecular Weight |
302.24 g/mol |
IUPAC Name |
(4-nitrophenyl) 2-carbamoyloxybenzoate |
InChI |
InChI=1S/C14H10N2O6/c15-14(18)22-12-4-2-1-3-11(12)13(17)21-10-7-5-9(6-8-10)16(19)20/h1-8H,(H2,15,18) |
InChI Key |
HYFBDRYGMHFGRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


